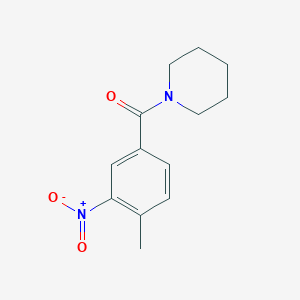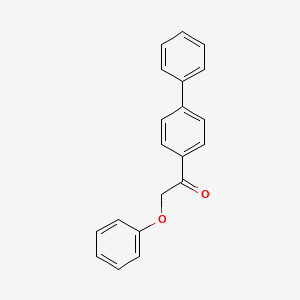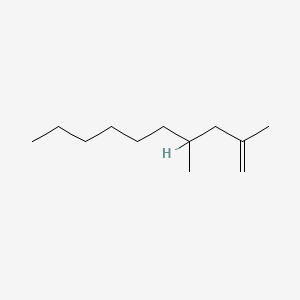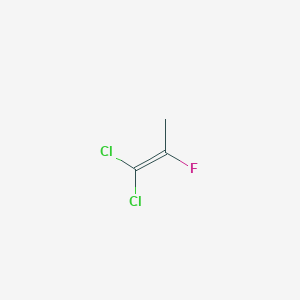
1,1-Dichloro-2-fluoro-1-propene, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-fluoro-1-propene, also known as 1,1-Difluoropropene (DFP), is a colorless, volatile organic compound that is used in a variety of industrial and laboratory applications. It is a halogenated hydrocarbon, consisting of a single carbon atom with two chlorine and one fluorine substituents. It is a highly reactive compound and can be used as a reagent for a variety of chemical reactions. It is also used in a variety of industrial processes, including polymerization and gas-phase reactions.
Applications De Recherche Scientifique
1,1-Dichloro-2-fluoro-1-propene, 96%propene has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including fluorinated polymers, pharmaceuticals, and intermediates for the production of other organic compounds. It is also used in the synthesis of organometallic complexes and in the gas-phase reactions of organic molecules. In addition, 1,1-difluoropropene is used in the synthesis of fluorinated polymers and in the production of fluorinated surfactants.
Mécanisme D'action
1,1-Dichloro-2-fluoro-1-propene, 96%propene is a highly reactive compound and undergoes a variety of chemical reactions. It can react with alkyl halides to form 1,1-difluoropropene and a halogenated by-product. It can also react with other organic compounds, such as alcohols and amines, to form new compounds. In addition, 1,1-difluoropropene can react with organometallic compounds to form organometallic complexes.
Biochemical and Physiological Effects
This compoundpropene is a volatile organic compound and is not considered to be a health hazard. However, it is important to note that it is a highly reactive compound and can produce toxic by-products when it reacts with other compounds. In addition, it can react with water to produce hydrogen fluoride, which is a highly toxic compound.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dichloro-2-fluoro-1-propene, 96%propene has several advantages for use in laboratory experiments. It is a highly reactive compound, making it useful for a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is a volatile organic compound and must be handled with care. In addition, it is important to ensure that all safety precautions are taken when working with 1,1-difluoropropene.
Orientations Futures
1,1-Dichloro-2-fluoro-1-propene, 96%propene has a wide range of applications in the scientific research field. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and fluorinated polymers. In addition, it is used in the production of fluorinated surfactants and organometallic complexes. Future research should focus on exploring the potential applications of 1,1-difluoropropene in other areas, such as the synthesis of new materials and the development of new catalysts. In addition, research should focus on exploring the potential health hazards associated with the use of 1,1-difluoropropene in laboratory experiments.
Méthodes De Synthèse
1,1-Dichloro-2-fluoro-1-propene, 96%propene can be prepared in several ways. One method involves the reaction of 1,1-dichloro-2-fluoroethane with an alkali metal halide in an aprotic solvent. The resulting product is then purified by vacuum distillation. Another method involves the reaction of 1,1-dichloro-2-fluoroethane with an alkyl halide in the presence of a base or catalyst. This reaction results in the formation of 1,1-difluoropropene and a halogenated by-product.
Propriétés
IUPAC Name |
1,1-dichloro-2-fluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F/c1-2(6)3(4)5/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSMMNZAHNXJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870534 |
Source


|
| Record name | 1,1-Dichloro-2-fluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
430-95-5 |
Source


|
| Record name | 1,1-Dichloro-2-fluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

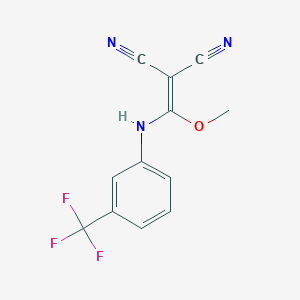
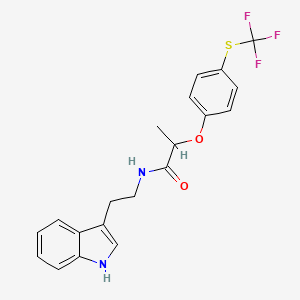
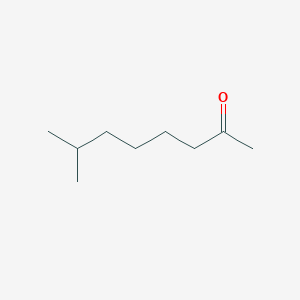
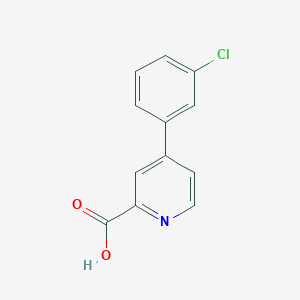
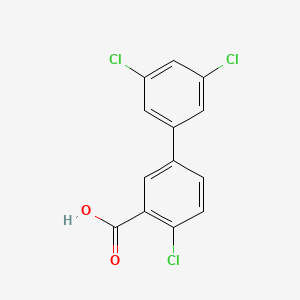
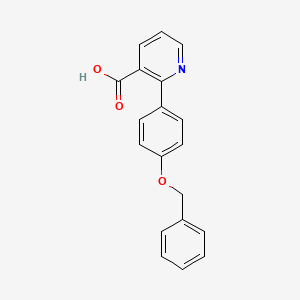
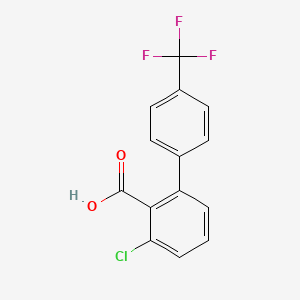

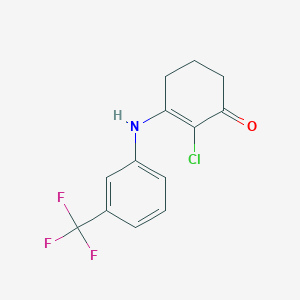
![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

